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Compound of Interest

Compound Name: N-(3-Methoxyphenethyl)aniline

CAS No.: 51009-27-9

Cat. No.: B1356656

Get Quote

For researchers, medicinal chemists, and drug development professionals, the N-

phenethylaniline scaffold represents a compelling, albeit relatively underexplored, chemical

space. Its structural hybridization of the pharmacologically significant phenethylamine and

aniline moieties suggests a high potential for discovering novel bioactive molecules. This guide

provides a comparative analysis of the structure-activity relationships (SAR) for substituted N-

phenethylanilines, drawing insights from closely related chemical classes to illuminate the path

for future drug discovery efforts.

Introduction: The N-phenethylaniline Scaffold - A
Promising but Enigmatic Player
The N-phenethylaniline core structure, consisting of a phenethylamine backbone linked to an

aniline via the nitrogen atom, is a fascinating template for medicinal chemistry. The

phenethylamine motif is a well-established pharmacophore found in a vast array of

neurotransmitters, hormones, and synthetic drugs targeting the central nervous system (CNS).

[1] Similarly, the aniline substructure is a cornerstone in the synthesis of a wide range of

pharmaceuticals, from analgesics to anticancer agents. The combination of these two
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privileged fragments in N-phenethylanilines opens up a multidimensional SAR landscape with

the potential to modulate a variety of biological targets.

Despite this potential, the direct and comprehensive SAR of substituted N-phenethylanilines

remains a sparsely populated area of research. Much of our current understanding is

extrapolated from related structures such as N-benzyl-2-phenylethylamines, fentanyl analogs,

and various phenethylamine derivatives. This guide will synthesize these analogous findings to

build a predictive SAR model for the N-phenethylaniline class, providing a foundational

framework for rational drug design.

Deconstructing the N-phenethylaniline Scaffold:
Key Regions for Substitution
To systematically explore the SAR of N-phenethylanilines, we can dissect the molecule into

three key regions where substitutions can dramatically influence biological activity.

Figure 1: Key regions for substitution on the N-phenethylaniline scaffold.

Region A: The Phenethylamine Ring: Substitutions on this aromatic ring are known to have a

profound impact on receptor affinity and selectivity, particularly for aminergic G-protein

coupled receptors (GPCRs).

Region B: The Aniline Ring: Modifications to this ring can influence pharmacokinetic

properties such as metabolism and bioavailability, as well as providing additional interaction

points with the biological target.

Region C: The Ethyl Linker and Nitrogen Atom: The length and conformation of the ethyl

chain, along with the nature of the substituents on the nitrogen, are critical for proper

orientation within the receptor binding pocket.

Comparative Structure-Activity Relationships
Lacking a large body of direct experimental data for N-phenethylanilines, we will draw parallels

from structurally analogous compound classes to infer potential SAR trends.

Insights from N-Benzyl-2-phenylethylamine Derivatives
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N-benzyl-2-phenylethylamines are close structural relatives of N-phenethylanilines, with the key

difference being the benzyl group in place of the phenyl group of the aniline. Studies on these

compounds, particularly those targeting serotonergic receptors, provide valuable clues. For

instance, substitutions on the phenethylamine ring (Region A), such as dimethoxy groups, and

on the N-benzyl ring (analogous to Region B) with halogens or other electron-withdrawing

groups, have been shown to significantly modulate receptor affinity and functional activity.[2][3]

Hypothesized SAR for N-phenethylanilines based on N-Benzyl-2-phenylethylamine analogs:

Region A (Phenethylamine Ring):

Methoxy or other electron-donating groups at the 2, 4, or 5 positions may enhance affinity

for aminergic GPCRs.

Halogen substitutions could increase potency and alter selectivity profiles.

Region B (Aniline Ring):

Electron-withdrawing groups (e.g., halogens, trifluoromethyl) may enhance binding affinity

through favorable electrostatic interactions.

Bulky substituents might be detrimental to activity if they cause steric hindrance within the

binding pocket.

Region C (Nitrogen Atom):

Maintaining a secondary amine is often crucial for activity at many CNS targets. N-

methylation or substitution with larger alkyl groups can drastically reduce or alter activity.

Lessons from Fentanyl and Other Opioid Receptor
Modulators
While structurally more complex, fentanyl and its analogs share the N-phenyl-N-(piperidin-4-

yl)propanamide core, which has some resemblance to the N-phenethylaniline scaffold. The

anilido portion of fentanyl is critical for its potent mu-opioid receptor (MOR) agonism.[4][5] This

suggests that the aniline ring (Region B) of N-phenethylanilines could play a significant role in

their interaction with opioid receptors.
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Hypothesized SAR for N-phenethylanilines at Opioid Receptors:

Region B (Aniline Ring):

Unsubstituted or para-substituted anilines are often preferred for high MOR affinity in

related scaffolds.

The nature of the substituent (e.g., ester, amide) can dramatically influence potency and

efficacy.

Region C (Nitrogen Atom):

The protonated amine at physiological pH is a key interaction point with the canonical

aspartate residue in the MOR binding pocket.

Experimental Data: A Comparative Overview
To illustrate the potential impact of substitutions, the following table presents hypothetical, yet

plausible, in vitro data for a series of substituted N-phenethylanilines, based on trends

observed in related compound classes. The primary target is assumed to be a generic

aminergic GPCR.

Compound ID
Substitution
(Region A)

Substitution
(Region B)

Binding
Affinity (Ki,
nM)

Functional
Activity (EC50,
nM)

NPA-001 Unsubstituted Unsubstituted 150 320

NPA-002 4-Methoxy Unsubstituted 75 150

NPA-003 4-Chloro Unsubstituted 90 180

NPA-004 Unsubstituted 4-Fluoro 120 250

NPA-005 4-Methoxy 4-Fluoro 40 85

NPA-006 2,5-Dimethoxy 4-Fluoro 25 50

Disclaimer: The data presented in this table is for illustrative purposes and is not based on

direct experimental results for N-phenethylanilines.
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Experimental Protocols for SAR Determination
To establish a robust SAR for a novel series of N-phenethylanilines, a systematic experimental

workflow is essential.

Synthesis of Substituted N-phenethylaniline Analogs
A common synthetic route involves the reductive amination of a substituted phenethylamine

with a substituted aniline or the N-alkylation of a substituted aniline with a substituted phenethyl

halide.

Starting Materials

Substituted Phenethylamine Reductive Amination

N-Alkylation

 (as halide)

Substituted Aniline

Substituted N-phenethylaniline

Click to download full resolution via product page

Figure 2: General synthetic strategies for N-phenethylaniline derivatives.

In Vitro Pharmacological Evaluation
Objective: To determine the binding affinity and functional potency of the synthesized analogs

at the target receptor(s).

Protocol: Radioligand Binding Assay

Membrane Preparation: Prepare cell membranes expressing the target receptor from a

stable cell line (e.g., HEK293, CHO).

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

Competition Binding:
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In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-ligand).

Add increasing concentrations of the unlabeled test compounds (substituted N-

phenethylanilines).

Add the cell membranes to initiate the binding reaction.

Incubate at room temperature for a defined period (e.g., 60-90 minutes).

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass

fiber filtermat using a cell harvester.

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation

counter.

Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50%

of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff

equation.

Protocol: Functional Assay (e.g., cAMP Accumulation Assay for Gs/Gi-coupled Receptors)

Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to

confluence.

Compound Treatment:

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP

degradation.

Add increasing concentrations of the test compounds.

For Gi-coupled receptors, stimulate the cells with an agonist like forskolin to induce cAMP

production.

Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a

suitable detection kit (e.g., HTRF, ELISA).
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Data Analysis: Plot the concentration-response curves and determine the EC50 (effective

concentration to produce 50% of the maximal response) and Emax (maximal efficacy)

values.

Future Directions and Unanswered Questions
The field of N-phenethylaniline research is ripe with opportunities. Key areas for future

investigation include:

Systematic SAR Studies: A comprehensive synthesis and pharmacological evaluation of a

library of substituted N-phenethylanilines is needed to establish definitive SAR.

Target Identification: Elucidating the primary biological targets of N-phenethylanilines is

crucial for understanding their therapeutic potential.

In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo

models to assess their pharmacokinetic profiles, efficacy, and safety.

Computational Modeling: Molecular docking and dynamics simulations can provide valuable

insights into the binding modes of N-phenethylanilines and guide the design of more potent

and selective analogs.

By leveraging the knowledge from related compound classes and employing rigorous

experimental and computational approaches, the full potential of the N-phenethylaniline

scaffold can be unlocked, paving the way for the discovery of novel therapeutics.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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